molecular formula C14H13N5OS B5850047 2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE

2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE

Cat. No.: B5850047
M. Wt: 299.35 g/mol
InChI Key: XPLGCCQRSKQBNL-UHFFFAOYSA-N
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Description

2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE is a complex organic compound characterized by the presence of a tetrazole ring, a naphthyl group, and an acetamide moiety

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-19-14(16-17-18-19)21-9-13(20)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLGCCQRSKQBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be synthesized from appropriate precursors under acidic or basic conditions. The naphthyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods. Finally, the acetamide moiety is added through an amidation reaction, typically using reagents such as acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions like halogens or nitro groups .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the naphthyl ring .

Scientific Research Applications

2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, influencing various biochemical pathways. The naphthyl group can interact with hydrophobic regions of proteins, affecting their function. Overall, the compound’s effects are mediated through a combination of these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE apart is its unique combination of a tetrazole ring and a naphthyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

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